REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[CH2:5][CH2:6][OH:7])[CH3:2].C1C2C(=CC=CC=2)C=CC=1.[K:21]>O1CCCC1>[K:21].[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[CH2:5][CH2:6][OH:7])[CH3:2] |f:1.2,^1:20,26|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCO)OCC
|
Name
|
solution
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium naphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12.[K]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for three minutes in an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 min |
Name
|
|
Type
|
product
|
Smiles
|
[K]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCO)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[CH2:5][CH2:6][OH:7])[CH3:2].C1C2C(=CC=CC=2)C=CC=1.[K:21]>O1CCCC1>[K:21].[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[CH2:5][CH2:6][OH:7])[CH3:2] |f:1.2,^1:20,26|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCO)OCC
|
Name
|
solution
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium naphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12.[K]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for three minutes in an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 min |
Name
|
|
Type
|
product
|
Smiles
|
[K]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCO)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[CH2:5][CH2:6][OH:7])[CH3:2].C1C2C(=CC=CC=2)C=CC=1.[K:21]>O1CCCC1>[K:21].[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[CH2:5][CH2:6][OH:7])[CH3:2] |f:1.2,^1:20,26|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCO)OCC
|
Name
|
solution
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium naphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12.[K]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for three minutes in an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 min |
Name
|
|
Type
|
product
|
Smiles
|
[K]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCO)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[CH2:5][CH2:6][OH:7])[CH3:2].C1C2C(=CC=CC=2)C=CC=1.[K:21]>O1CCCC1>[K:21].[CH2:1]([O:3][CH:4]([O:8][CH2:9][CH3:10])[CH2:5][CH2:6][OH:7])[CH3:2] |f:1.2,^1:20,26|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCO)OCC
|
Name
|
solution
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
potassium naphthalene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC2=CC=CC=C12.[K]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred for three minutes in an argon atmosphere
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
3 min |
Name
|
|
Type
|
product
|
Smiles
|
[K]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCO)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |